(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol (6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol
Brand Name: Vulcanchem
CAS No.: 1315350-82-3
VCID: VC0112059
InChI: InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)10-7-5-6-9(8-15)14-10/h5-7,15H,8H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)CO
Molecular Formula: C12H18BNO3
Molecular Weight: 235.09 g/mol

(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol

CAS No.: 1315350-82-3

Main Products

VCID: VC0112059

Molecular Formula: C12H18BNO3

Molecular Weight: 235.09 g/mol

(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol - 1315350-82-3

CAS No. 1315350-82-3
Product Name (6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol
Molecular Formula C12H18BNO3
Molecular Weight 235.09 g/mol
IUPAC Name [6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol
Standard InChI InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)10-7-5-6-9(8-15)14-10/h5-7,15H,8H2,1-4H3
Standard InChIKey DIIURVLYLJPTBC-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)CO
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)CO
Synonyms 6-(HYDROXYMETHYL)PYRIDINE-2-BORONIC ACID PINACOL ESTER
PubChem Compound 17998988
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator